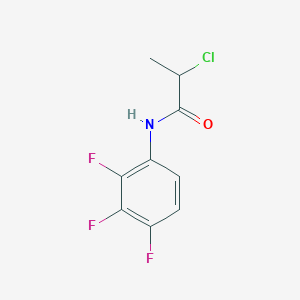

2-chloro-N-(2,3,4-trifluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,3,4-trifluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-4(10)9(15)14-6-3-2-5(11)7(12)8(6)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXFSIFUFRWIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)propanamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,4-trifluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions typically produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(2,3,4-trifluorophenyl)propanamide has been evaluated for its potential as a therapeutic agent. It is part of a class of compounds that exhibit significant biological activity:

- TRPV1 Antagonism : Studies have shown that derivatives of this compound can act as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. For example, certain analogues demonstrated high binding affinity and analgesic activity in neuropathic pain models .

- Antifungal Activity : Research indicates that related trifluoromethylphenyl amides exhibit antifungal properties. In particular, compounds with similar structures have shown efficacy against various fungal species such as Botrytis cinerea and Fusarium oxysporum, suggesting potential applications in agricultural fungicides .

Agricultural Chemistry

The compound's structural features lend themselves to applications in pest control:

- Pesticide Development : The synthesis of trifluoromethylphenyl amides has led to the discovery of several compounds with fungicidal properties. For instance, studies have identified strong antifungal activities against Colletotrichum species, indicating the potential for these compounds to be developed into effective agricultural fungicides .

Case Study 1: TRPV1 Antagonists

A study investigated the structure-activity relationship of various derivatives of this compound. The results indicated that specific modifications to the molecular structure significantly enhanced TRPV1 antagonistic activity. Compounds with optimized hydrophobic interactions showed increased potency and reduced side effects in animal models .

Case Study 2: Antifungal Efficacy

In a comparative study of several trifluoromethylphenyl amides, this compound was tested against multiple fungal pathogens. The compound exhibited broad-spectrum antifungal activity, particularly against Colletotrichum acutatum, highlighting its potential utility in crop protection strategies .

Data Tables

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| This compound | TRPV1 Antagonist | Human TRPV1 | High |

| Related Trifluoromethylphenyl Amides | Antifungal | Colletotrichum acutatum | Broad-spectrum |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and available physicochemical or synthetic data.

Table 1: Structural and Functional Comparison of Halogenated Propanamides

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine. For example, 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (Cl substituent) may exhibit higher reactivity in nucleophilic substitutions than its fluorinated analogs .

- Phenyl Substitution Patterns: 2,3,4-Trifluorophenyl: The trifluorinated analog likely has increased lipophilicity (logP) compared to mono- or difluorinated derivatives, impacting solubility. For instance, 2-Chloro-N-(4-methylphenyl)propanamide shows higher solubility in acetone-hexane mixtures than in toluene .

Table 2: Solubility and Crystallographic Data

Biological Activity

2-Chloro-N-(2,3,4-trifluorophenyl)propanamide is a chemical compound with the molecular formula C₉H₇ClF₃NO and a molecular weight of 237.61 g/mol. Its structure includes a chloro group, a trifluorophenyl moiety, and a propanamide functional group. This unique combination of functional groups makes it significant in various chemical and biological contexts.

The reactivity of this compound is primarily influenced by its chloro and amide groups. It can participate in nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The presence of the trifluoromethyl group may enhance its lipophilicity and biological interactions, making it a candidate for further investigation in medicinal chemistry.

Potential Applications

- Enzyme Inhibition : Similar compounds with amide and aromatic functionalities have been investigated for their potential to inhibit enzymes.

- Receptor Binding : The compound may interact with receptors involved in various biological processes.

- Medicinal Chemistry : Due to its structural characteristics, it could be explored for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(4-chloro-3-trifluoromethyl-phenyl)acetamide | C₉H₇ClF₃NO | Contains an acetamide group instead of propanamide |

| N-(2,3-dichlorophenyl)propanamide | C₉H₈Cl₂N | Lacks fluorine substituents but retains amide functionality |

| N-(trifluoromethylphenyl)acetamide | C₉H₈F₃N | Features a trifluoromethyl group but differs in structure |

This comparison highlights the uniqueness of this compound due to the combination of both chloro and trifluoromethyl groups along with the propanamide structure.

Research Findings and Case Studies

While specific studies on this compound are scarce, ongoing research into similar compounds suggests that they may exhibit significant biological activities. For instance:

- Proteomics Research : The compound has been studied for its potential interactions with proteins involved in metabolic pathways.

- Molecular Docking Studies : Techniques such as molecular docking could elucidate interactions between this compound and target biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2,3,4-trifluorophenyl)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloropropanoyl chloride with 2,3,4-trifluoroaniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–5°C, followed by gradual warming to room temperature, is a viable route . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., triethylamine) to improve yields beyond 37% . Monitoring reaction progress via TLC or HPLC is critical .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm the trifluorophenyl and propanamide moieties (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z ~235–250) .

- Crystallography : Single-crystal X-ray diffraction using SHELX or OLEX2 for structural elucidation, particularly to resolve fluorine positioning and conformational isomerism .

Q. How does the trifluorophenyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce solubility in aqueous media but enhance stability against hydrolysis. Solubility can be tested in DMSO, THF, or ethanol via gravimetric analysis. Stability studies should use HPLC to monitor degradation products at pH 1–13 (e.g., accelerated testing at 40°C for 48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., CFTR for potentiator studies) to model binding affinities .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR : Compare with analogs (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide) to correlate substituent effects with activity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Analysis : Test the compound at varying concentrations (1 nM–100 µM) against multiple cell lines (e.g., HeLa, MCF-7) or microbial strains (e.g., S. aureus, E. coli) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathway-specific effects (e.g., apoptosis markers like caspase-3 for anticancer activity) .

- Comparative SAR : Synthesize derivatives (e.g., replacing chloro with methoxy) to isolate structural drivers of divergent activities .

Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvents like ethyl acetate/hexane or DCM/methanol.

- Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours to promote nucleation.

- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice formation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.